3,6-Pyridazinediamine, N,N'-diphenyl-
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Overview
Description
3,6-Pyridazinediamine, N,N’-diphenyl- is an organic compound with the molecular formula C16H14N4. This compound is known for its unique structure, which includes a pyridazine ring substituted with two phenyl groups at the nitrogen atoms. It is used in various fields of research and industry due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Pyridazinediamine, N,N’-diphenyl- typically involves the reaction of 3,6-dichloropyridazine with aniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by phenylamine groups. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods
In an industrial setting, the production of 3,6-Pyridazinediamine, N,N’-diphenyl- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Pyridazinediamine, N,N’-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine-3,6-dione derivatives, while reduction can produce dihydropyridazine compounds .
Scientific Research Applications
3,6-Pyridazinediamine, N,N’-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Pyridazinediamine, N,N’-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
3,6-Diaminopyridazine: Similar in structure but lacks the phenyl groups.
3,6-Diphenylpyridazine: Similar but does not have the amino groups at positions 3 and 6.
Uniqueness
3,6-Pyridazinediamine, N,N’-diphenyl- is unique due to the presence of both phenyl and amino groups on the pyridazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-N,6-N-diphenylpyridazine-3,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-3-7-13(8-4-1)17-15-11-12-16(20-19-15)18-14-9-5-2-6-10-14/h1-12H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTCFQXMPYFPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(C=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337455 |
Source
|
Record name | 3,6-Pyridazinediamine, N,N'-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94671-58-6 |
Source
|
Record name | 3,6-Pyridazinediamine, N,N'-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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